molecular formula C12H17ClN2 B1390093 [2-(1,5-dimethyl-1H-indol-2-yl)ethyl]amine hydrochloride CAS No. 1185302-51-5

[2-(1,5-dimethyl-1H-indol-2-yl)ethyl]amine hydrochloride

Cat. No.: B1390093
CAS No.: 1185302-51-5
M. Wt: 224.73 g/mol
InChI Key: MTTONFDJKWINJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(1,5-dimethyl-1H-indol-2-yl)ethyl]amine hydrochloride is a compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1,5-dimethyl-1H-indol-2-yl)ethyl]amine hydrochloride typically involves the reaction of indole derivatives with appropriate alkylating agents. One common method involves the use of indoline and 2-(hydroxymethyl)isoindoline-1,3-dione in the presence of concentrated sulfuric acid as a catalyst . The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired amine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

[2-(1,5-dimethyl-1H-indol-2-yl)ethyl]amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

Chemistry

In chemistry, [2-(1,5-dimethyl-1H-indol-2-yl)ethyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

Biologically, this compound has shown potential in various assays and studies. It can interact with multiple biological targets, making it a valuable tool in biochemical research .

Medicine

In medicine, indole derivatives, including this compound, have been investigated for their potential therapeutic effects. They exhibit activities such as antiviral, anti-inflammatory, and anticancer properties .

Industry

Industrially, this compound can be used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of [2-(1,5-dimethyl-1H-indol-2-yl)ethyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(1,5-dimethyl-1H-indol-2-yl)ethyl]amine hydrochloride apart is its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This unique structure allows for distinct interactions and applications compared to other indole derivatives .

Properties

IUPAC Name

2-(1,5-dimethylindol-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.ClH/c1-9-3-4-12-10(7-9)8-11(5-6-13)14(12)2;/h3-4,7-8H,5-6,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTONFDJKWINJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2)CCN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185302-51-5
Record name 1H-Indole-2-ethanamine, 1,5-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185302-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(1,5-dimethyl-1H-indol-2-yl)ethyl]amine hydrochloride
Reactant of Route 2
Reactant of Route 2
[2-(1,5-dimethyl-1H-indol-2-yl)ethyl]amine hydrochloride
Reactant of Route 3
Reactant of Route 3
[2-(1,5-dimethyl-1H-indol-2-yl)ethyl]amine hydrochloride
Reactant of Route 4
[2-(1,5-dimethyl-1H-indol-2-yl)ethyl]amine hydrochloride
Reactant of Route 5
[2-(1,5-dimethyl-1H-indol-2-yl)ethyl]amine hydrochloride
Reactant of Route 6
[2-(1,5-dimethyl-1H-indol-2-yl)ethyl]amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.